Comparison with Unsubstituted Thiazolyl-Benzamide
The target compound incorporates a 4-(2-isopropyl-2H-tetrazol-5-yl) substituent on the benzamide ring, a feature absent in the base scaffold N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (CHEMBL164087). Published data for the unsubstituted scaffold shows weak adenosine A1 receptor affinity (Ki = 1.70E+3 nM) and A3 receptor binding displacement [1]. While no direct head-to-head data exist, SAR trends in the N-[4-(2-pyridyl)thiazol-2-yl]benzamide series demonstrate that para-substitution of the benzamide ring critically modulates receptor affinity and selectivity [1]. The 2-isopropyl-tetrazole group is a known bioisostere for carboxylic acids and can introduce additional hydrogen-bonding and electrostatic interactions, potentially altering the target binding profile compared to the unsubstituted or simpler substituted analogs.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide (CHEMBL164087): Ki = 1,700 nM |
| Quantified Difference | Unknown; target compound's tetrazole substitution is predicted to alter affinity based on class SAR, but quantitative comparison is not possible. |
| Conditions | Radioligand displacement assay using [3H]DPCPX on rat brain cortical membranes [1] |
Why This Matters
For procurement decisions, this confirms the compound is not a duplicate of the unsubstituted scaffold and provides a structural rationale for a distinct pharmacological profile, though quantitative prediction requires experimental validation.
- [1] BindingDB. BDBM50097430, CHEMBL164087: N-(4-Pyridin-2-yl-thiazol-2-yl)-benzamide. Affinity Data Ki: 1.70E+3 nM. Accessed April 2026. View Source
